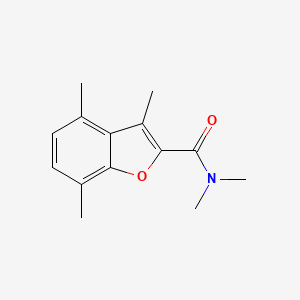![molecular formula C14H18F3N3O B7547699 N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)
N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. The μ-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain and reward pathways in the brain. CTAP has been used extensively in scientific research to study the role of the μ-opioid receptor in various physiological and pathological conditions.
Mecanismo De Acción
N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is a selective antagonist of the μ-opioid receptor. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide binds to the μ-opioid receptor with high affinity and blocks the binding of endogenous opioid peptides, such as enkephalins and endorphins. By blocking the activation of the μ-opioid receptor, N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide inhibits the downstream signaling pathways that are involved in pain perception and reward pathways.
Biochemical and Physiological Effects:
N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has been shown to have a number of biochemical and physiological effects. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has been shown to inhibit the activation of the μ-opioid receptor by endogenous opioid peptides, such as enkephalins and endorphins. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has also been shown to inhibit the analgesic and rewarding effects of μ-opioid receptor agonists, such as morphine and fentanyl. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has been shown to have no significant effects on other opioid receptors, such as the δ-opioid receptor and the κ-opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has several advantages for lab experiments. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is a highly selective antagonist of the μ-opioid receptor, which allows for the specific study of the μ-opioid receptor without interference from other opioid receptors. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is also stable and can be easily synthesized using standard peptide synthesis techniques.
However, there are some limitations to the use of N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide in lab experiments. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has a relatively low potency compared to other μ-opioid receptor antagonists, which may limit its effectiveness in certain experiments. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide also has a relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for the use of N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide in scientific research. One future direction is the study of the role of the μ-opioid receptor in the regulation of immune function and inflammation. Another future direction is the development of more potent and selective μ-opioid receptor antagonists for use in scientific research and potential therapeutic applications. Additionally, the use of N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide in combination with other drugs or treatments may provide new insights into the mechanisms of pain and addiction.
Métodos De Síntesis
N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. The most commonly used method for the synthesis of N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is Fmoc-based peptide synthesis, which involves the stepwise assembly of amino acids on a solid support.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has been used extensively in scientific research to study the role of the μ-opioid receptor in various physiological and pathological conditions. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has been used to study the effects of μ-opioid receptor activation on pain perception, reward pathways, and drug addiction. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has also been used to study the role of the μ-opioid receptor in the regulation of gastrointestinal motility, respiratory function, and immune function.
Propiedades
IUPAC Name |
N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c15-14(16,17)12-7-8-19(18-12)9-13(21)20(11-5-6-11)10-3-1-2-4-10/h7-8,10-11H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKCRHIMEBNXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2CC2)C(=O)CN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,9S)-11-(4-methylthiadiazole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7547616.png)
![S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate](/img/structure/B7547617.png)
![2-chloro-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B7547624.png)

![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547636.png)
![N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide](/img/structure/B7547647.png)
![[2-[5-chloro-2-(1,2,4-triazol-1-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547659.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547683.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
![4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B7547696.png)

![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)